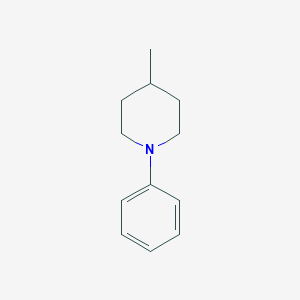
4-Methyl-1-phenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-phenylpiperidine (4-MePPP) is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-phenylpiperidine involves its ability to inhibit the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopamine signaling and neurotransmission. Additionally, this compound has been shown to have affinity for sigma receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate dopamine signaling in the brain. This can result in a range of effects, including increased locomotor activity, enhanced reward processing, and altered mood and behavior. Additionally, this compound has been shown to have analgesic effects, which may be related to its activity at sigma receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-1-phenylpiperidine in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. This makes it useful for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. However, one limitation is that its effects on other neurotransmitter systems are not well understood, which may limit its usefulness in certain research contexts.
Zukünftige Richtungen
There are several future directions for research involving 4-Methyl-1-phenylpiperidine. One area of interest is the development of new treatments for dopamine-related disorders, such as Parkinson's disease and addiction. Additionally, further research is needed to understand the effects of this compound on other neurotransmitter systems and to explore its potential as a sigma receptor agonist. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in the context of long-term use and high doses.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. It acts as a potent dopamine reuptake inhibitor and has been shown to have a range of biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for research involving this compound, particularly in the development of new treatments for dopamine-related disorders.
Synthesemethoden
4-Methyl-1-phenylpiperidine can be synthesized through various methods, including the reduction of 4-methyl-2-nitropropene with hydrogen gas in the presence of a palladium catalyst. Another method involves the reduction of 4-methyl-2-nitropropene with sodium borohydride in the presence of acetic acid. Both methods are efficient and yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-phenylpiperidine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in the brain. Additionally, this compound has been used as a model compound for studying the structure-activity relationship of piperidine derivatives.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
4-methyl-1-phenylpiperidine |
InChI |
InChI=1S/C12H17N/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI-Schlüssel |
VJPATYRREZJCLJ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=CC=C2 |
Kanonische SMILES |
CC1CCN(CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
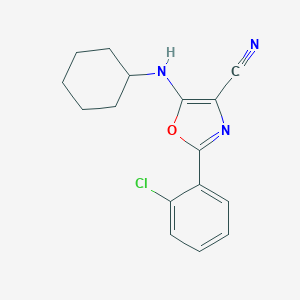
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)
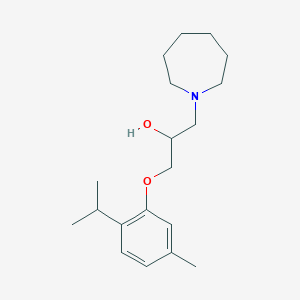
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
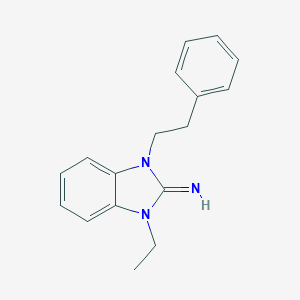
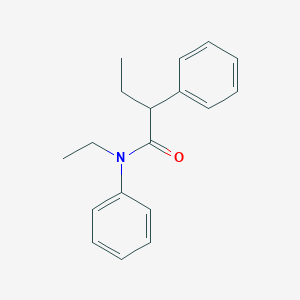
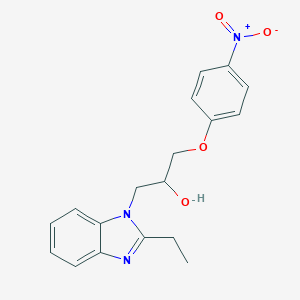
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
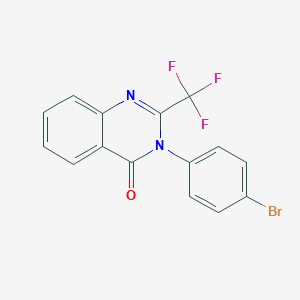
![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)